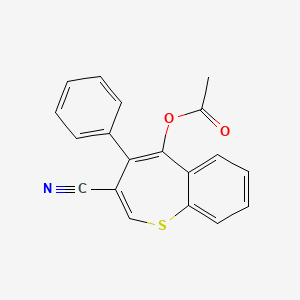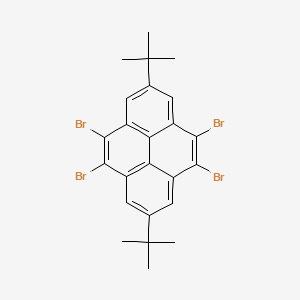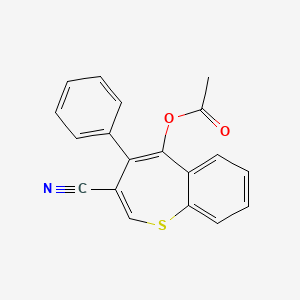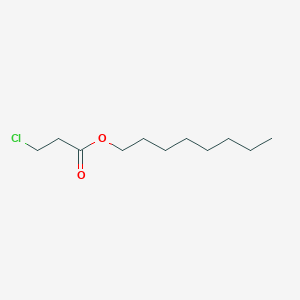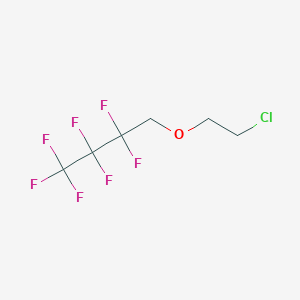
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane is an organic compound characterized by its unique structure, which includes a heptafluorobutane backbone with a chloroethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutane with 2-chloroethanol under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, nucleophilic substitution with an amine can yield aminoalkoxy derivatives, which may have potential biological activities .
科学的研究の応用
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane has several applications in scientific research:
作用機序
The mechanism of action of 4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane and its derivatives involves interaction with specific molecular targets. For instance, aminoalkoxy derivatives may interact with cellular receptors or enzymes, leading to various biological effects. The exact pathways depend on the specific structure of the derivative and its target .
類似化合物との比較
Similar Compounds
4-(2-Chloroethoxy)phenol: This compound shares the chloroethoxy group but has a phenol backbone instead of a heptafluorobutane.
2-(2-Chloroethoxy)-4,6-disubstituted sym-triazines: These compounds have a triazine core and exhibit different chemical properties and applications.
Uniqueness
4-(2-Chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane is unique due to its heptafluorobutane backbone, which imparts distinct chemical and physical properties, such as high thermal stability and resistance to oxidation. These properties make it particularly valuable in applications requiring robust and stable compounds .
特性
CAS番号 |
679-53-8 |
|---|---|
分子式 |
C6H6ClF7O |
分子量 |
262.55 g/mol |
IUPAC名 |
4-(2-chloroethoxy)-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C6H6ClF7O/c7-1-2-15-3-4(8,9)5(10,11)6(12,13)14/h1-3H2 |
InChIキー |
KCSGFPCJXJVTEG-UHFFFAOYSA-N |
正規SMILES |
C(CCl)OCC(C(C(F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Hydroxy-8-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one](/img/structure/B12084386.png)

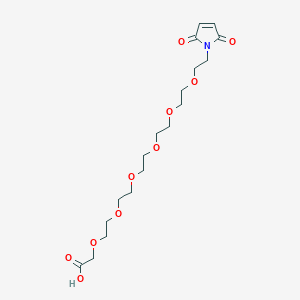
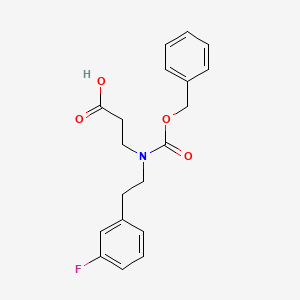

![N-[9-[4-azido-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12084410.png)


